N-(3-chloro-2-methylphenyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-5-3-6-12(9-10)15(18)17-14-8-4-7-13(16)11(14)2/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHWEYSDJAAVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-methylbenzamide typically involves the reaction of 3-chloro-2-methylaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilides with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Reduction Reactions: Products include primary or secondary amines derived from the reduction of the amide group.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The chlorine atom on the phenyl ring can enhance the compound’s electrophilicity, allowing it to react with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features an N,O-bidentate directing group (hydroxy-dimethylethyl) instead of the chloro-methylphenyl group.
- Synthesis: Prepared via coupling of 3-methylbenzoyl chloride or acid with 2-amino-2-methyl-1-propanol, achieving 62% yield with the acid chloride method .
- Applications : Acts as a directing group in Pd- or Mn-catalyzed C-H functionalization, forming five-membered chelate intermediates critical for regioselective bond activation .
- Characterization : Fully validated via ¹H/¹³C NMR, IR, GC-MS, and X-ray crystallography (CCDC deposition available) .
3-Chloro-N-(2-isopropylphenyl)benzamide
- Structure : Substitutes the 3-chloro-2-methylphenyl group with a 2-isopropylphenyl group.
3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide
- Structure: Introduces an amino group at the 3-position of the benzamide ring, alongside a 4-chloro substituent.
- Electronic Effects: The amino group increases electron density, altering metal coordination behavior compared to the non-amino analog .
Key Comparative Data
Functional Comparisons in Catalysis
Directing Group Efficiency :
Steric vs. Electronic Modulation :
Biological Activity
N-(3-chloro-2-methylphenyl)-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 255.73 g/mol. Its structure features a chloro substituent on a methyl-substituted phenyl ring, which is linked to a 3-methylbenzamide group. This configuration is crucial for its biological activity.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, studies suggest that similar benzamide derivatives can inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) .
- Receptor Binding : It may also bind to various receptors, influencing cellular signaling pathways. The binding affinity and interaction mechanisms can lead to modulation of biochemical pathways critical for cell survival and growth .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways .
| Microbial Strain | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
| C. albicans | Moderate |
Anticancer Activity
The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell cycle regulation and apoptosis .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 12.5 |
| HeLa (cervical) | 15.0 |
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties .
- Anticancer Research : In vitro assays demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells after 48 hours of treatment, suggesting its potential as a therapeutic agent in breast cancer treatment .
Q & A
Q. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl)-3-methylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-methylbenzoyl chloride with 3-chloro-2-methylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and reaction time (4–12 hours). Purification via recrystallization or column chromatography is critical to achieve >95% purity . Optimization studies suggest that using coupling agents like EDC or DCC improves yields by stabilizing reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the amide linkage and substituent positions, with characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). Infrared (IR) spectroscopy identifies the amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular weight validation (theoretical MW: 273.75 g/mol). X-ray crystallography resolves spatial conformation, such as antiperpendicular alignment of the N–H bond relative to the chloro substituent .
Q. What preliminary biological assays are recommended for screening bioactivity?
Initial screens include:
- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases using fluorogenic substrates.
- Antimicrobial testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Positive controls (e.g., aspirin for COX inhibition) and solvent controls (DMSO <1%) are essential to validate results .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., amide group vs. aromatic ring alignment) require multi-method validation:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O/N contacts) to explain packing anomalies.
- DFT calculations : Compare experimental (X-ray) and theoretical bond lengths/angles using software like Gaussian.
- Temperature-dependent crystallography : Assess thermal motion effects on structural parameters .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions.
- Catalyst screening : Palladium or copper catalysts accelerate coupling steps (e.g., Ullmann-type reactions).
- DoE (Design of Experiments) : Statistically optimize variables (e.g., stoichiometry, pH) using software like MODDE. Pilot studies show >20% yield improvement when transitioning from batch to flow systems .
Q. How does the electronic structure of this compound influence its reactivity?
The electron-withdrawing chloro group meta to the amide reduces electron density on the aromatic ring, directing electrophilic substitution to the para position. Hammett substituent constants (σₘ = +0.37) predict moderate activation barriers for nucleophilic attacks. Computational studies (e.g., NBO analysis) reveal charge redistribution at the amide carbonyl, enhancing hydrogen-bond acceptor capacity .
Q. What mechanistic insights explain its potential as a COX-2 inhibitor?
Docking studies (e.g., AutoDock Vina) suggest the compound binds to COX-2’s hydrophobic pocket via π-π stacking (benzamide and Phe518) and hydrogen bonds (amide N–H with Tyr355). Competitive inhibition is supported by Lineweaver-Burk plots showing increased Km with unchanged Vmax. Mutagenesis studies (e.g., Tyr355Ala) confirm this interaction’s role in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
